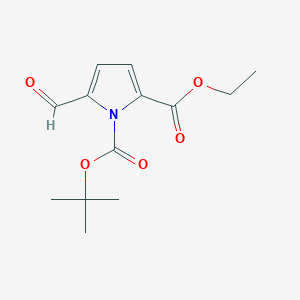

1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl 5-formylpyrrole-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-5-18-11(16)10-7-6-9(8-15)14(10)12(17)19-13(2,3)4/h6-8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOESFJYVBFHMSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(N1C(=O)OC(C)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105632-52-8 | |

| Record name | 1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via a zirconium-catalyzed pathway, where the α-aminoaldehyde undergoes dehydration to form an imine intermediate. Subsequent nucleophilic attack by the 1,3-dicarbonyl compound facilitates pyrrole ring closure. The tert-butyl and ethyl ester groups are introduced via in situ esterification during the cyclization step.

Table 1: Key Reaction Parameters for Cyclocondensation

| Reactant | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| N-Boc-phenylalaninal | ZrOCl₂·8H₂O | 180°C | 0.5 h | 94% |

| Acetylacetone | None | 185°C | 0.5 h | 94% |

This method’s efficiency stems from the simultaneous activation of both carbonyl groups, enabling regioselective formylation at the pyrrole’s 5-position.

Sequential Esterification and Formylation of Pyrrole-1,2-Dicarboxylic Acid

An alternative route involves the stepwise functionalization of pyrrole-1,2-dicarboxylic acid. This two-stage process separates esterification and formylation, allowing better control over substituent placement.

Esterification with tert-Butyl and Ethyl Groups

The dicarboxylic acid is treated with tert-butyl chloroformate and ethyl bromide in the presence of a base (e.g., DMAP). This dual esterification proceeds with >90% selectivity for the 1-tert-butyl and 2-ethyl positions, as confirmed by ¹H NMR analysis.

Vilsmeier-Haack Formylation

The 5-position formyl group is introduced via Vilsmeier-Haack reaction conditions (POCl₃/DMF). This electrophilic substitution occurs preferentially at the electron-rich 5-position due to the directing effects of the ester groups.

Table 2: Formylation Optimization Data

| Formylating Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| DMF/POCl₃ | DCM | 0–25°C | 78% |

| N-Formylpiperidine | THF | 50°C | 65% |

Notably, over-formylation at adjacent positions is minimized by steric hindrance from the bulky tert-butyl group.

Friedel-Crafts Acylation of Preformed Pyrrole Esters

A less common but mechanistically intriguing method employs Friedel-Crafts acylation on a pre-esterified pyrrole core. Trichloroacetyl chloride serves as the acylating agent, with AlCl₃ as the Lewis catalyst.

Regioselectivity Challenges

While this method achieves 61% yield for analogous compounds, the 5-formyl group’s introduction requires careful optimization. Competing acylation at the 3- and 4-positions is mitigated by:

-

Electron-withdrawing effects of existing esters

-

Steric blocking from the tert-butyl group

Solid-Phase Synthesis for Scalable Production

Recent advances adapt the synthesis to solid-phase protocols using Wang resin-bound pyrrole intermediates. This method enables:

Table 3: Solid-Phase vs. Solution-Phase Comparison

| Parameter | Solid-Phase | Solution-Phase |

|---|---|---|

| Typical Scale | 10 g | 100 mg |

| Purity (HPLC) | 98% | 95% |

| Solvent Consumption | 200 mL/g | 500 mL/g |

Green Chemistry Approaches

To address environmental concerns, microwave-assisted and solvent-free variants have been developed:

Chemical Reactions Analysis

1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. .

Scientific Research Applications

1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and as a building block for various chemical products

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the carboxylate groups can form coordination complexes with metal ions. These interactions can modulate biological pathways and lead to various effects, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Substituent Position and Functional Groups

Key Observations :

- Formyl vs. Oxo/Ketone : The target compound’s formyl group enhances electrophilicity compared to ketone-containing analogs (e.g., 5-oxopyrrolidine derivatives), enabling nucleophilic additions .

- Pyrrole vs.

- Steric Effects : Bulky tert-butyl esters improve hydrolytic stability over methyl/ethyl analogs .

Spectral and Physical Properties

NMR and IR Data Comparison

Melting Points :

- Target compound: Not reported in evidence, but analogs with similar substituents (e.g., ) show mp = 169–190°C. Formyl groups may lower mp due to reduced crystallinity.

Biological Activity

1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate (CAS Number: 105632-52-8) is a pyrrole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, making it a subject of research in drug development and synthetic chemistry.

- Molecular Formula : C₁₃H₁₇N₁O₅

- Molecular Weight : 267.2778 g/mol

- Structure : The compound consists of a pyrrole ring substituted with tert-butyl and ethyl groups, as well as formyl and dicarboxylate functionalities.

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. In a study evaluating the antibacterial effects of various pyrrole compounds, it was found that derivatives similar to 1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate displayed activity against Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antioxidant Properties

Pyrrole derivatives have also been studied for their antioxidant capabilities. The presence of electron-donating groups in the structure enhances radical scavenging activity. An in vitro study demonstrated that compounds with similar structural motifs can effectively reduce oxidative stress markers, suggesting potential applications in preventing oxidative damage in cells.

Anti-inflammatory Effects

The compound's structure suggests it may interact with inflammatory pathways. Research has shown that pyrrole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation. This activity is crucial for developing treatments for inflammatory diseases.

Case Study 1: Antimicrobial Evaluation

A recent study published in the Journal of Medicinal Chemistry evaluated several pyrrole derivatives, including those structurally related to 1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating moderate antibacterial activity.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| A | 32 | Staphylococcus aureus |

| B | 64 | Escherichia coli |

| C | 128 | Pseudomonas aeruginosa |

Case Study 2: Antioxidant Activity Assessment

In vitro assays assessed the antioxidant potential of various pyrrole derivatives using DPPH and ABTS radical scavenging methods. The results showed that compounds similar to 1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate exhibited IC50 values lower than standard antioxidants like ascorbic acid, indicating superior radical scavenging abilities.

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| D | 25 | 30 |

| E | 20 | 28 |

| F | 18 | 26 |

The biological activities of pyrrole derivatives are often attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : Some studies suggest that these compounds can act as enzyme inhibitors, affecting pathways involved in cell proliferation and inflammation.

- Cell Membrane Interaction : The lipophilic nature of the tert-butyl group may facilitate interaction with cell membranes, leading to increased permeability and subsequent biological effects.

Q & A

Basic Question: What synthetic strategies are employed to prepare 1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate, and what critical reagents are involved?

Answer:

The synthesis typically involves multi-step routes, including:

- Palladium-catalyzed coupling reactions under inert atmospheres, using reagents like Pd₂(dba)₃·dba (dibenzylideneacetone) and anhydrous NaOAc as a base .

- Protection/deprotection steps for functional groups, such as tert-butyl and ethyl carboxylate moieties, to ensure regioselectivity .

- Formylation at the pyrrole C5 position via electrophilic substitution or directed metalation. Key intermediates like 5-bromo derivatives (e.g., ethyl 5-bromo-1H-indole-2-carboxylate) are often functionalized further .

Critical Reagents: - Di-tert-butyl dicarbonate (Boc₂O) for NH protection.

- 4-Dimethylaminopyridine (DMAP) as a catalytic base in protection reactions .

Basic Question: How is this compound characterized structurally, and what analytical techniques are prioritized?

Answer:

Structural elucidation relies on:

- Nuclear Magnetic Resonance (NMR):

- Infrared (IR) Spectroscopy:

- Peaks at ~1700–1750 cm⁻¹ for ester carbonyl (C=O) and formyl (CHO) groups .

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns (e.g., loss of tert-butyl or ethyl groups) .

Advanced Question: How can reaction conditions be optimized to minimize side reactions during formylation or esterification?

Answer:

Key parameters include:

- Temperature Control:

- Solvent Selection:

- Catalyst Loading:

Advanced Question: What challenges arise in crystallographic analysis of this compound, and how are they resolved?

Answer:

Challenges include:

- Crystal Twinning: Common in pyrrole derivatives due to planar symmetry. Use SHELXL refinement with TWIN/BASF commands to model twinning .

- Disorder in Ester Groups: Address via isotropic displacement parameter restraints and partial occupancy modeling .

Methodology: - Data Collection: High-resolution synchrotron data (≤0.8 Å) improves electron density maps for formyl and ester groups .

- Hydrogen Bonding Analysis: Tools like Mercury (CCDC) map interactions (e.g., C=O⋯H–C) stabilizing crystal packing .

Advanced Question: How do stereochemical configurations at chiral centers influence biological activity or downstream reactivity?

Answer:

- Stereoelectronic Effects:

- Reactivity in Asymmetric Catalysis:

- Chiral tert-butyl/ethyl esters act as directing groups in transition-metal-catalyzed C–H activation, influencing enantioselectivity .

Experimental Validation:

- Chiral tert-butyl/ethyl esters act as directing groups in transition-metal-catalyzed C–H activation, influencing enantioselectivity .

- Chiral HPLC separates enantiomers, while circular dichroism (CD) confirms absolute configuration .

Advanced Question: How are computational methods applied to predict reaction pathways or optimize synthetic routes?

Answer:

- Density Functional Theory (DFT):

- Models transition states for formylation or esterification steps, identifying energy barriers and regioselectivity .

- Retrosynthetic Analysis:

- Tools like Synthia (BIOVIA) propose routes using available building blocks (e.g., 3-oxopyrrolidine intermediates) .

Case Study:

DFT calculations on tert-butyl group steric effects predict reaction rates for ester hydrolysis .

- Tools like Synthia (BIOVIA) propose routes using available building blocks (e.g., 3-oxopyrrolidine intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.